Ethyl 3-(3-chlorophenyl)-2-propenoate

Description

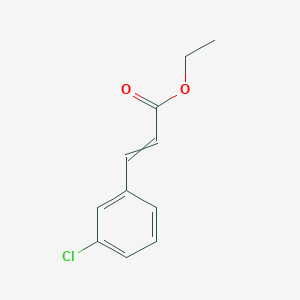

Ethyl 3-(3-chlorophenyl)-2-propenoate is an α,β-unsaturated ester characterized by a propenoate backbone (CH₂=CHCOO⁻) esterified with an ethyl group and substituted at the β-position with a 3-chlorophenyl ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in Michael additions or Diels-Alder reactions due to the conjugated double bond .

Properties

Molecular Formula |

C11H11ClO2 |

|---|---|

Molecular Weight |

210.65 g/mol |

IUPAC Name |

ethyl 3-(3-chlorophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H11ClO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3 |

InChI Key |

ROEZPXRDTJGAAN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the chlorine substituent on the phenyl ring significantly impacts electronic and steric properties:

- Ethyl 3-(3-chlorophenyl)-2-propenoate: The 3-chloro substitution creates moderate electron-withdrawing effects, stabilizing the α,β-unsaturated system and enhancing electrophilicity at the β-carbon.

- Additionally, the phenyl group at the α-position further increases steric bulk .

| Compound | Substituent Position | Key Functional Groups | Electronic Effects |

|---|---|---|---|

| This compound | 3-chlorophenyl | α,β-unsaturated ester | Enhanced electrophilicity |

| Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate | 2-chlorophenyl, α-phenyl | Saturated ester | Steric hindrance, reduced reactivity |

Substituent Type and Reactivity

Variations in substituent groups alter chemical behavior:

- (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate: The cyano (-CN) group at the α-position increases electrophilicity, while methoxy (-OCH₃) groups on the phenyl ring donate electrons via resonance. This contrasts with the electron-withdrawing chloro group in the target compound, leading to divergent reactivity in cycloaddition reactions .

| Compound | Substituent Type | Reactivity Implications |

|---|---|---|

| (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate | Cyano, dimethoxyphenyl | High electrophilicity, resonance stabilization |

| Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate | Chloro, fluoro, isoxazolyl | Enhanced electron withdrawal, bioactivity |

Functional Group Modifications

Additional functional groups expand application scope:

- Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate (CAS 886366-08-1): The methylamino and benzyl groups enhance solubility in polar solvents and enable interactions with biological targets, as seen in its use as a pharmaceutical intermediate .

| Compound | Additional Functional Groups | Applications |

|---|---|---|

| Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride | Amino, hydroxy, hydrochloride salt | Drug synthesis, chiral building block |

| Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate | Methylamino, benzyl | Bioactive intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.